molecular formula C24H23NO2S B12397368 2-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

2-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B12397368
M. Wt: 389.5 g/mol
InChI Key: BUXSVYFHDGUPJN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylphenylamine in the presence of a suitable catalyst. This is followed by cyclization with 2-aminothiophenol under acidic conditions to form the benzothiazepine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazepines.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor and receptor modulator.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for cardiovascular diseases and neurological disorders.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.

    Clentiazem: Another benzothiazepine with similar pharmacological properties.

Uniqueness

2-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H23NO2S

Molecular Weight

389.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

InChI

InChI=1S/C24H23NO2S/c1-16-8-10-17(11-9-16)20-15-24(28-23-7-5-4-6-19(23)25-20)18-12-13-21(26-2)22(14-18)27-3/h4-14,24H,15H2,1-3H3

InChI Key

BUXSVYFHDGUPJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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